![molecular formula C11H8F3N3O B2422308 4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 339020-96-1](/img/structure/B2422308.png)
4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound “4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that have a five-membered ring structure with three carbon atoms and two nitrogen atoms . They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . The trifluoromethyl group would be expected to have a distinct signal in the 19F NMR spectrum .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the trifluoromethyl group is known for its high reactivity . The aniline group could also participate in various reactions, such as electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could enhance the compound’s lipophilicity .Scientific Research Applications
- Applications :
- C–F Bond Activation : Compound X has been successfully utilized in C–F bond activation within a CF₃ group. Mechanisms include anionic Sₙ₂′-type substitution, cationic Sₙ₁′-type substitution, ipso-substitution, and defluorinative functionalization using transition metals or photoredox catalysts .
- Transition Metal-Catalyzed Cycloadditions : Researchers have developed transition metal-catalyzed cycloaddition reactions of α-trifluoromethylstyrenes (a class that includes Compound X). These reactions construct cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups .
- Unique Solvent Role : Compound X participates in trifluoromethylarylation reactions with alkenes. An in-depth mechanistic study revealed the key role of hexafluoroisopropanol (HFIP) as a solvent. HFIP establishes a hydrogen bonding network with aniline and the trifluoromethyl reagent, altering reactivity and selectivity .
- Data Availability : Researchers have investigated the redox potentials of various trifluoromethyl-containing compounds, including Compound X. These data provide valuable insights for catalytic trifluoromethylation reactions .
Fluorinated Organic Synthesis
Trifluoromethylarylation Reactions
Redox Potentials and Mechanistic Studies
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-(phenyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O/c12-11(13,14)9-8(10(18)17-16-9)6-15-7-4-2-1-3-5-7/h1-6H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOQFEVHCSZIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(anilinomethylene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one |
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